

Chemical structure and CAS number for Benzo[c]phenanthrene-d5.

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Compound of Interest		
Compound Name:	Benzo[c]phenanthrene-d5	
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Benzo[c]phenanthrene-d5: A Technical Guide for Researchers

An in-depth examination of the chemical properties, synthesis, and analytical applications of the deuterated polycyclic aromatic hydrocarbon, **Benzo[c]phenanthrene-d5**.

This technical guide provides a comprehensive overview of **Benzo[c]phenanthrene-d5**, a deuterated polycyclic aromatic hydrocarbon (PAH), for researchers, scientists, and professionals in drug development and environmental analysis. This document details its chemical structure, CAS number, and physicochemical properties. Furthermore, it outlines a general synthesis protocol and a detailed experimental procedure for its application as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis. The guide also includes a visualization of the metabolic pathway of its parent compound, Benzo[c]phenanthrene.

Chemical Identity and Properties

Benzo[c]phenanthrene-d5 is the deuterated form of Benzo[c]phenanthrene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. The deuteration makes it a valuable tool in analytical chemistry, particularly as an internal standard for quantitative analysis, due to its similar chemical behavior to the native compound but distinct mass spectrometric signature.



Table 1: Chemical and Physical Properties of **Benzo[c]phenanthrene-d5** and Benzo[c]phenanthrene

Property	Benzo[c]phenanthrene-d5	Benzo[c]phenanthrene (unlabeled)
Chemical Structure	[Image of Benzo[c]phenanthrene structure]	
Molecular Formula	C18D5H7[1]	C ₁₈ H ₁₂ [2]
CAS Number	1795011-61-8[1]	195-19-7[3]
Molecular Weight	233.32 g/mol	228.29 g/mol [3]
Accurate Mass	233.125[1]	228.0939 u
Synonyms	3,4-Benzophenanthrene-d5, Benzo[e]phenanthrene-d5, Tetrahelicene-d5	3,4-Benzophenanthrene, Tetrahelicene[2]
Appearance	Pale Yellow Solid	White solid[2]
Solubility	Soluble in nonpolar organic solvents.	Soluble in nonpolar organic solvents such as ethanol (~20 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers.[2][4]
Storage Temperature	+4°C	-20°C is recommended for long-term storage of the solid. [4]

Note: Physicochemical properties such as melting point, boiling point, and vapor pressure for **Benzo[c]phenanthrene-d5** are not readily available but are expected to be very similar to the unlabeled compound.

Experimental Protocols



Synthesis of Benzo[c]phenanthrene-d5

A general and efficient method for the deuteration of polycyclic aromatic hydrocarbons involves microwave-assisted hydrogen-deuterium exchange. This method offers a rapid and high-yield route to deuterated PAHs without the need for harsh acids.[5]

Protocol: Microwave-Assisted Perdeuteration of Benzo[c]phenanthrene

- Reagents and Materials:
 - Benzo[c]phenanthrene
 - Dimethylformamide-d7 (DMF-d7)
 - Potassium tert-butoxide (t-BuOK)
 - Microwave reactor vials
 - Standard laboratory glassware for extraction and purification
 - Solvents for extraction (e.g., dichloromethane) and purification (e.g., hexane, silica gel for column chromatography)
- Procedure:
 - In a microwave reactor vial, dissolve Benzo[c]phenanthrene in DMF-d7.
 - 2. Add potassium tert-butoxide to the solution. The molar ratio of substrate to base and the concentration will need to be optimized for this specific PAH.
 - 3. Seal the vial and place it in a microwave reactor.
 - 4. Irradiate the mixture with microwaves at a specified temperature and time. Reaction conditions such as time and temperature should be optimized to achieve high levels of deuteration. For example, similar PAHs have been successfully deuterated in as little as one hour.[5]
 - 5. After the reaction is complete, allow the vial to cool to room temperature.



- 6. Quench the reaction by adding D2O.
- 7. Extract the deuterated product using an organic solvent such as dichloromethane.
- 8. Wash the organic extract with brine and dry it over anhydrous sodium sulfate.
- 9. Concentrate the solvent under reduced pressure.
- 10. Purify the resulting **Benzo[c]phenanthrene-d5** using column chromatography on silica gel with an appropriate eluent (e.g., hexane or a hexane/dichloromethane mixture).
- 11. Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.

Use as an Internal Standard for GC-MS Analysis of PAHs in Environmental Samples

Deuterated PAHs like **Benzo[c]phenanthrene-d5** are ideal internal standards for the quantitative analysis of PAHs in complex matrices such as soil, sediment, and water. The internal standard is added to the sample at the beginning of the sample preparation process to correct for the loss of analytes during extraction and cleanup, as well as for variations in instrument response.[6][7][8]

Protocol: Quantification of PAHs in Soil using **Benzo[c]phenanthrene-d5** as an Internal Standard

- Sample Preparation and Extraction:
 - 1. Homogenize the soil sample to be analyzed.
 - 2. Weigh a known amount of the homogenized soil (e.g., 10 g) into an extraction vessel.[6]
 - 3. Spike the sample with a known amount of **Benzo[c]phenanthrene-d5** solution (the internal standard). The spiking level should be chosen to be in the mid-range of the calibration curve.



- 4. Add an appropriate extraction solvent mixture (e.g., hexane:acetone:triethylamine 50:45:5 v/v).[6]
- Extract the PAHs from the soil using a suitable technique such as mechanical shaking, sonication, or pressurized liquid extraction.
- 6. Separate the extract from the solid matrix by centrifugation or filtration.
- Extract Cleanup (if necessary):
 - For complex samples with many interfering compounds, a cleanup step may be required.
 This can be performed using solid-phase extraction (SPE) with a silica or Florisil cartridge.
 - 2. Condition the SPE cartridge with the appropriate solvents.
 - 3. Load the sample extract onto the cartridge.
 - 4. Wash the cartridge to remove interferences.
 - 5. Elute the PAHs with a suitable solvent.
 - Concentrate the cleaned extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
- GC-MS Analysis:
 - 1. Instrument Conditions (Example):
 - Gas Chromatograph: Agilent 7890B GC or equivalent.
 - Mass Spectrometer: Agilent 5977A MSD or equivalent.
 - Column: DB-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent.
 - Injector: Splitless mode at 280°C.
 - Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 10 min.







Carrier Gas: Helium at a constant flow of 1.2 mL/min.

■ MSD Transfer Line: 280°C.

■ Ion Source: 230°C.

Quadrupole: 150°C.

- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for each target PAH and for Benzo[c]phenanthrene-d5.
- Calibration and Quantification:
 - 1. Prepare a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of the internal standard (**Benzo[c]phenanthrene-d5**).
 - 2. Inject the calibration standards into the GC-MS and generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
 - 3. Inject the prepared sample extract.
 - 4. Calculate the concentration of each target PAH in the sample using the calibration curve and the response factor of the analyte relative to the internal standard.

Metabolic Pathway of Benzo[c]phenanthrene

The carcinogenicity of Benzo[c]phenanthrene is attributed to its metabolic activation into highly reactive diol epoxides, which can form adducts with DNA, leading to mutations. This metabolic process is primarily mediated by cytochrome P450 (CYP) enzymes.





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Figure 1: Metabolic activation pathway of Benzo[c]phenanthrene.

The above diagram illustrates the metabolic activation of Benzo[c]phenanthrene. Initially, it is oxidized by cytochrome P450 enzymes to form an epoxide. This is then hydrolyzed by epoxide hydrolase to a dihydrodiol, which is subsequently re-epoxidized by CYPs to form the highly reactive diol epoxide. This ultimate carcinogen can then bind to DNA, forming adducts that can lead to mutations and cancer, or it can be detoxified, for example, by conjugation with glutathione mediated by glutathione S-transferases (GSTs).

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